ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

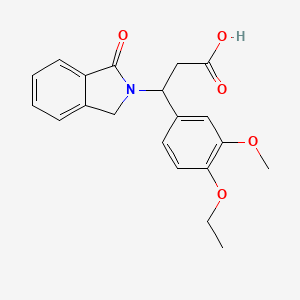

Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C13H13BrN2O2 and its molecular weight is 309.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

The compound serves as a building block in the synthesis of a wide range of heterocyclic compounds. Its reactivity is exploited to create diverse structures, including pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans. These heterocycles have significant applications in pharmaceuticals and materials science due to their complex and versatile structures. The unique reactivity of related compounds under mild conditions facilitates the generation of a broad spectrum of cynomethylene dyes from precursors such as amines, α-aminocarboxylic acids, their esters, phenols, and malononitriles (Gomaa & Ali, 2020).

Organometallic Chemistry

Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate and its derivatives find applications in the organometallic chemistry of Group 5 metal complexes, particularly in modeling vanadium-histidine interactions in metalloproteins. These interactions are crucial for understanding the biochemical processes involving vanadium-containing enzymes, such as bromoperoxidase. The research into vanadium complexes offers insights into their physico-chemical properties and potential applications in catalysis and organic synthesis (Etienne, 1996).

Ionic Liquids and Polysaccharide Interactions

The compound is involved in studies focusing on the interactions between ionic liquids and polysaccharides, such as cellulose. These interactions are crucial for the chemical modification of cellulose, leading to the development of cellulose esters and carbanilates with potential applications in biodegradable materials, drug delivery systems, and sustainable plastics. The research highlights how ionic liquids can serve as solvents for cellulose, enabling its modification under mild conditions (Heinze et al., 2008).

Hybrid Catalysts in Synthesis

Another area of application is in the use of hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds. These scaffolds are crucial in medicinal chemistry due to their bioavailability and broad synthetic applications. The use of diverse catalysts, including organocatalysts and nanocatalysts, in one-pot multicomponent reactions demonstrates the compound's versatility in facilitating complex synthetic pathways. This research underscores the potential of hybrid catalysts in developing lead molecules for pharmaceutical applications (Parmar et al., 2023).

Mecanismo De Acción

Target of Action

Ethyl 5-bromo-1-(p-tolyl)-1H-pyrazole-4-carboxylate is a complex organic compoundSimilar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

It can be inferred from related compounds that it may involve electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Similar compounds have been found to affect a broad range of biochemical pathways due to their ability to bind to multiple receptors . These pathways could potentially include those involved in antiviral, anti-inflammatory, and anticancer activities .

Pharmacokinetics

Similar compounds have been found to demonstrate solubility in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and other effects .

Action Environment

The synthesis of similar compounds has been found to be influenced by the presence of catalysts and the nature of the solvent .

Análisis Bioquímico

Biochemical Properties

Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction . Additionally, this compound can bind to proteins involved in signal transduction pathways, thereby modulating cellular responses to external stimuli.

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . By affecting the phosphorylation status of key proteins in the MAPK pathway, this compound can alter cellular responses to growth factors and other external signals. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolism, cell cycle regulation, and stress responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions with biomolecules. One of the primary mechanisms is the binding of this compound to the active site of enzymes, leading to either inhibition or activation of enzymatic activity . For example, the interaction with cytochrome P450 can result in the formation of a stable enzyme-substrate complex, thereby preventing the metabolism of other substrates. Additionally, this compound can interact with DNA-binding proteins, influencing gene expression by modulating the binding of transcription factors to promoter regions . This compound may also affect the post-translational modification of proteins, such as phosphorylation and ubiquitination, thereby altering their stability and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of degradation products . Long-term exposure to this compound has been shown to affect cellular function, with potential impacts on cell viability, proliferation, and differentiation. In vitro studies have demonstrated that prolonged treatment with this compound can lead to changes in gene expression and metabolic activity, highlighting the importance of considering temporal effects in experimental design.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These adverse effects are often dose-dependent and may be associated with the accumulation of the compound or its metabolites in specific tissues. Threshold effects have been observed in studies where a certain dosage level must be reached before significant biological effects are observed .

Propiedades

IUPAC Name |

ethyl 5-bromo-1-(4-methylphenyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)11-8-15-16(12(11)14)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWHZUAFUZATJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377228 |

Source

|

| Record name | Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959578-19-9 |

Source

|

| Record name | Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Amino-2-[(4-methoxyphenyl)sulfanyl]-benzenecarbonitrile](/img/structure/B1303247.png)

![1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1303271.png)

![N-[(3-methoxybenzyl)oxy]-1-hydrazinecarboxamide](/img/structure/B1303281.png)

![tert-butyl 4-{4-[amino(hydroxyimino)methyl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1303282.png)